![molecular formula C26H26O12 B161347 Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate CAS No. 188742-80-5](/img/structure/B161347.png)

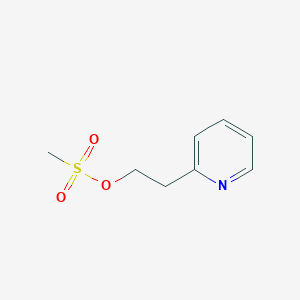

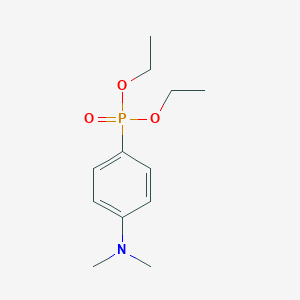

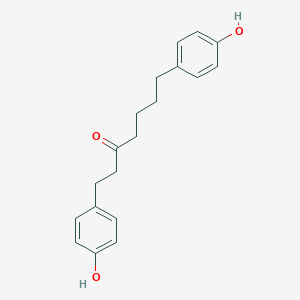

Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate

Overview

Description

4,5-CQME from a plant source offered significant protection against H2O2-induced oxidative stress.

Natural product derived from plant source.

Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate is a natural product found in Ipomoea pes-caprae, Spuriopimpinella calycina, and Antonia ovata with data available.

Scientific Research Applications

Antioxidant Activity

4,5-Di-O-caffeoylquinic acid methyl ester: has been recognized for its strong antioxidant properties. It exhibits significant free radical-scavenging abilities, which is crucial in protecting cells from oxidative stress that can lead to chronic diseases .

Antiviral Properties

This compound demonstrates in vitro antiviral activity, particularly against the respiratory syncytial virus (RSV). Its efficacy in this area suggests potential for therapeutic application in treating viral infections .

Metabolomics Research

In the field of metabolomics, 4,5-Di-O-caffeoylquinic acid methyl ester is used for compound screening libraries. Its presence and concentration in biological samples can provide insights into metabolic pathways and disease states .

Phytochemical Studies

As a natural product derived from plants like Erigeron breviscapus and Spuriopimpinella brachycarpa , it is a subject of interest in phytochemical research for its various biological activities .

Pharmaceutical Research

The compound’s bioactivities make it a valuable entity in pharmaceutical research. It is explored for its potential to contribute to the development of new drugs with antioxidant or antiviral properties .

Nutraceutical Applications

Given its antioxidant capabilities, 4,5-Di-O-caffeoylquinic acid methyl ester is also relevant in the nutraceutical industry. It could be used to enhance the health benefits of food products .

Mechanism of Action

Target of Action

The primary target of 4,5-Di-O-caffeoylquinic acid methyl ester is the Keap1/Nrf2 pathway . This pathway plays a crucial role in cellular defense against oxidative stress and is involved in the regulation of antioxidant response elements (AREs).

Mode of Action

4,5-Di-O-caffeoylquinic acid methyl ester interacts with its targets by demonstrating strong antioxidant activity . It has significant free radical-scavenging abilities against DPPH , which helps in reducing oxidative stress. Additionally, it displays in vitro antiviral activity against the respiratory syncytial virus .

Biochemical Pathways

The compound affects the Keap1/Nrf2 pathway . Under oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to AREs and initiates the transcription of antioxidant genes. By targeting this pathway, 4,5-Di-O-caffeoylquinic acid methyl ester enhances the cellular antioxidant response, thereby protecting cells from oxidative damage .

Result of Action

The compound’s action results in the attenuation of oxidative damage in cells . It decreases Bax/Bcl-2 and Bak levels, suppressing H2O2-induced MAPKs phosphorylation . This leads to a reduction in oxidative stress and potential protection against diseases associated with oxidative damage .

properties

IUPAC Name |

methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(31)24(38-23(33)9-5-15-3-7-17(28)19(30)11-15)21(13-26)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h2-11,20-21,24,27-31,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJBSZTYNDRXEQ-GMGOHGFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(C[C@H]([C@@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Di-O-caffeoylquinic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)